3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol
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Overview
Description
3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol is an organic compound that features a fluorinated phenyl group and a thienyl group connected via a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with 5-methyl-2-thiophenemethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process may require solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-methylbenzaldehyde or 3-fluoro-4-methylbenzoic acid.
Reduction: Formation of 3-fluoro-4-methylphenyl-(5-methyl-2-thienyl)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylphenyl isocyanate: Contains a similar fluorinated phenyl group but with an isocyanate functional group.
3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)ketone: Similar structure but with a ketone instead of a methanol moiety.
Uniqueness
3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol is unique due to its combination of a fluorinated phenyl group and a thienyl group connected via a methanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FOS/c1-8-3-5-10(7-11(8)14)13(15)12-6-4-9(2)16-12/h3-7,13,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDWGPPTYCRPCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC=C(S2)C)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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